molecular formula C64H121N3O21 B13822009 GM3-Ganglioside

GM3-Ganglioside

Cat. No.: B13822009
M. Wt: 1268.7 g/mol
InChI Key: YFWFATFYEDEDLW-ALBXJJCDSA-N
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Description

GM3-Ganglioside, also known as monosialodihexosylganglioside, is a type of ganglioside. Gangliosides are glycosphingolipids that contain one or more sialic acid residues. This compound is composed of three monosaccharide groups attached to a ceramide backbone. It is the most common membrane-bound glycosphingolipid in tissues and serves as a precursor for other, more complex gangliosides . This compound plays a crucial role in cellular signaling and has been implicated in various biological processes, including cell growth inhibition and modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GM3-Ganglioside involves several steps, starting with the preparation of the ceramide backbone and the subsequent attachment of monosaccharide units. One common method involves the glycosylation of a glucosylsphingosine acceptor with a sialylgalactose donor. The reaction conditions typically include the use of a glycosylation promoter, such as a Lewis acid, and a suitable solvent . The synthesis can be fine-tuned by adjusting the protecting groups on the glucosylsphingosine acceptor to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as bovine milk. The process includes dissolving the milk in water, followed by extraction with a methanol/chloroform mixture . The extracted gangliosides are then purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: GM3-Ganglioside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. One notable reaction is the glycosylation of the ceramide backbone to form more complex gangliosides . Additionally, this compound can be oxidized or reduced to modify its functional groups and enhance its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include glycosylation promoters (e.g., Lewis acids), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the desired products.

Major Products Formed: The major products formed from the reactions of this compound include more complex gangliosides, such as GM1 and GD1, which are synthesized through additional glycosylation steps . These complex gangliosides have distinct biological functions and are important components of cell membranes.

Properties

Molecular Formula

C64H121N3O21

Molecular Weight

1268.7 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

InChI

InChI=1S/C64H118N2O21.H3N/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-26-28-30-32-34-36-38-51(74)66-45(46(71)37-35-33-31-29-27-25-17-15-13-11-9-7-5-2)43-82-61-56(78)55(77)58(50(42-69)84-61)85-62-57(79)60(54(76)49(41-68)83-62)87-64(63(80)81)39-47(72)52(65-44(3)70)59(86-64)53(75)48(73)40-67;/h35,37,45-50,52-62,67-69,71-73,75-79H,4-34,36,38-43H2,1-3H3,(H,65,70)(H,66,74)(H,80,81);1H3/b37-35+;/t45-,46+,47-,48+,49+,50+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62-,64-;/m0./s1

InChI Key

YFWFATFYEDEDLW-ALBXJJCDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N

Origin of Product

United States

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